molecular formula C11H10O5 B11942172 Dimethyl 2-formylterephthalate

Dimethyl 2-formylterephthalate

Cat. No.: B11942172
M. Wt: 222.19 g/mol
InChI Key: FERDJLRBMVPYEZ-UHFFFAOYSA-N
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Description

Dimethyl 2-formylterephthalate is an organic compound with the molecular formula C10H8O5. It is a derivative of terephthalic acid, where two of the carboxyl groups are esterified with methanol, and one of the aromatic hydrogen atoms is replaced by a formyl group. This compound is a white crystalline solid and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2-formylterephthalate can be synthesized through several methods. One common method involves the formylation of dimethyl terephthalate using formylating agents such as dichloromethyl methyl ether in the presence of a Lewis acid catalyst like aluminum chloride. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the oxidation of dimethyl 2-methylterephthalate using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction is carried out in a solvent like acetic acid, and the product is purified through recrystallization.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-formylterephthalate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate, resulting in dimethyl terephthalate.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.

    Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols, leading to the formation of amides or other esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Dimethyl terephthalate.

    Reduction: Dimethyl 2-hydroxymethylterephthalate.

    Substitution: Various amides or esters depending on the nucleophile used.

Scientific Research Applications

Dimethyl 2-formylterephthalate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and polymers.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: It is involved in the development of new drugs and therapeutic agents.

    Industry: It is used in the production of high-performance materials, such as polyesters and resins.

Mechanism of Action

The mechanism of action of dimethyl 2-formylterephthalate involves its reactivity towards nucleophiles and electrophiles. The formyl group is highly reactive and can undergo nucleophilic addition reactions, while the ester groups can participate in nucleophilic substitution reactions. These reactions are facilitated by the electron-withdrawing nature of the ester groups, which increases the electrophilicity of the formyl group.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl terephthalate: Lacks the formyl group and is used primarily in the production of polyethylene terephthalate (PET).

    Dimethyl phthalate: Contains ester groups on the ortho positions of the benzene ring and is used as a plasticizer.

Uniqueness

Dimethyl 2-formylterephthalate is unique due to the presence of the formyl group, which imparts distinct reactivity compared to other dimethyl esters of terephthalic acid. This makes it a valuable intermediate in organic synthesis, offering pathways to a variety of functionalized aromatic compounds.

Properties

Molecular Formula

C11H10O5

Molecular Weight

222.19 g/mol

IUPAC Name

dimethyl 2-formylbenzene-1,4-dicarboxylate

InChI

InChI=1S/C11H10O5/c1-15-10(13)7-3-4-9(11(14)16-2)8(5-7)6-12/h3-6H,1-2H3

InChI Key

FERDJLRBMVPYEZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)C=O

Origin of Product

United States

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